molecular formula C13H18N2O B11406808 1-butyl-2-(methoxymethyl)-1H-benzimidazole

1-butyl-2-(methoxymethyl)-1H-benzimidazole

Cat. No.: B11406808
M. Wt: 218.29 g/mol
InChI Key: GQPRBPDZQMIJMK-UHFFFAOYSA-N
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Description

1-BUTYL-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE is a chemical compound belonging to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of a butyl group and a methoxymethyl group attached to the benzodiazole core

Preparation Methods

The synthesis of 1-BUTYL-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzyl alcohol and butyl bromide.

    Reaction Conditions: The reaction involves the alkylation of 2-aminobenzyl alcohol with butyl bromide in the presence of a base such as potassium carbonate. This step forms the intermediate 2-butylaminobenzyl alcohol.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the benzodiazole ring.

    Methoxymethylation: Finally, the methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base like sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-BUTYL-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The methoxymethyl group can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

1-BUTYL-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as luminescent materials and catalysts.

Mechanism of Action

The mechanism of action of 1-BUTYL-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-BUTYL-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives, such as:

    1-BUTYL-2,3-DIMETHYL-1H-1,3-BENZODIAZOLE: This compound differs by having two methyl groups instead of a methoxymethyl group, which may affect its chemical reactivity and biological activity.

    1-BUTYL-2-HYDROXYMETHYL-1H-1,3-BENZODIAZOLE: The presence of a hydroxymethyl group instead of a methoxymethyl group can influence its solubility and interaction with biological targets.

    1-BUTYL-2-CHLOROMETHYL-1H-1,3-BENZODIAZOLE: The chloromethyl group can make the compound more reactive towards nucleophiles, leading to different chemical and biological properties.

The uniqueness of 1-BUTYL-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-butyl-2-(methoxymethyl)benzimidazole

InChI

InChI=1S/C13H18N2O/c1-3-4-9-15-12-8-6-5-7-11(12)14-13(15)10-16-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

GQPRBPDZQMIJMK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1COC

Origin of Product

United States

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